molecular formula C10H11N3O B3378111 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1384428-09-4

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B3378111
CAS No.: 1384428-09-4
M. Wt: 189.21 g/mol
InChI Key: FQVMGHGOWXLPQW-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazoles as Privileged Scaffolds in Organic Synthesis

The 1,2,3-triazole ring is considered a "privileged scaffold" in organic synthesis and medicinal chemistry. This designation stems from its unique combination of chemical and physical properties. The triazole core is aromatic and possesses a significant dipole moment, which allows it to engage in hydrogen bonding and dipole-dipole interactions. These interactions are crucial for the binding of molecules to biological targets. mdpi.com Furthermore, the 1,2,3-triazole moiety is exceptionally stable to metabolic degradation, oxidation, and reduction, making it an ideal linker or core structure in the design of therapeutic agents. mdpi.com

The versatility of the 1,2,3-triazole scaffold is also evident in its wide range of applications, from pharmaceuticals to materials science. In medicinal chemistry, derivatives of 1,2,3-triazole have been investigated for a plethora of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The ability to readily synthesize a vast library of substituted triazoles through "click chemistry" has further cemented its status as a cornerstone of modern drug discovery. nih.gov

Historical Context of Triazole Synthesis and Derivatization

The synthesis of triazoles has a rich history, with initial reports dating back to the late 19th century. However, the full potential of 1,2,3-triazoles was unlocked with the development of the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. This reaction, while groundbreaking, often required harsh conditions and resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers.

A paradigm shift occurred in the early 2000s with the independent reports by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is highly efficient, regioselective (exclusively yielding the 1,4-disubstituted product), and can be performed under mild, often aqueous, conditions. The CuAAC has revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible for a wide range of applications. nih.gov Subsequently, ruthenium-catalyzed reactions were developed to selectively provide the 1,5-disubstituted regioisomers, further expanding the synthetic toolbox for triazole derivatization.

Overview of Research Directions for 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol and its Analogs

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research directions for its analogs are broad and indicative of the parent compound's potential. The core structure, combining a phenyl group, a 1,2,3-triazole ring, and an ethanol (B145695) substituent, is a recurring motif in compounds designed for various biological activities.

Antimicrobial and Antifungal Research: A significant area of investigation for analogs is in the development of new antimicrobial and antifungal agents. For instance, various 1,2,4-triazolyl derivatives, which are structural isomers of 1,2,3-triazoles, have demonstrated potent antibacterial and antifungal activities. bg.ac.rsnih.gov Studies on coumarin-1,2,3-triazole conjugates have also revealed significant antibacterial activity against strains like Enterococcus faecalis. mdpi.com The presence of the triazole ring is often associated with the inhibition of essential microbial enzymes. nih.gov

Anticancer Research: The 1,2,3-triazole scaffold is a common feature in the design of novel anticancer agents. nih.gov Research on hybrids containing the 1,2,3-triazole moiety has shown promising cytotoxic potential against various cancer cell lines, including those of the liver, colon, and breast. nih.govnih.gov The substitution pattern on the phenyl ring attached to the triazole has been shown to influence the cytotoxic activity of these compounds. nih.gov For example, analogs with electron-releasing substituents on the phenyl ring have demonstrated higher cytotoxic potential in some studies. nih.gov

The following table summarizes the investigated biological activities of some analogs of this compound:

Analog Class Substituents Investigated Activity Key Findings
1,2,4-Triazolyl DerivativesVaried phenyl and other aromatic groupsAntibacterial, AntifungalPotent activity against various bacterial and fungal strains, often exceeding reference drugs. bg.ac.rsnih.gov
Coumarin-1,2,3-triazole ConjugatesVaried alkyl and phenyl groupsAntibacterialSignificant activity against Enterococcus faecalis. mdpi.com
Pyrazole-1,2,3-triazole HybridsSubstituted phenyl groupsAnticancerGood activity against HepG-2, HCT-116, and MCF-7 cell lines. nih.gov
Quinoline-1,2,3-triazole DerivativesVaried phenyl groupsAnticancerModerate activity against melanoma, colon, and breast cancer cell lines. nih.gov

The data suggests that the 1-phenyl-1H-1,2,3-triazol-4-yl core is a versatile platform for the development of biologically active compounds. The ethanol moiety in the title compound offers a further point for derivatization, potentially leading to the discovery of new therapeutic agents with improved potency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenyltriazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(14)10-7-13(12-11-10)9-5-3-2-4-6-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVMGHGOWXLPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239463
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl-
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Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-09-4
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl-
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Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl-
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Record name 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
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Synthetic Methodologies for 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol and Its Derivatives

Catalytic Approaches to the Synthesis of β-Triazolylethanol Architectures

The construction of the β-triazolylethanol core of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is achieved through a combination of catalytic processes. These include the asymmetric reduction of a corresponding ketone to establish the chiral alcohol center and the cycloaddition reaction to form the triazole ring.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for Stereoselective Synthesis

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a prominent method for the stereoselective synthesis of chiral alcohols, including this compound, from their corresponding prochiral ketones. thieme-connect.com This technique utilizes a ruthenium catalyst complexed with a chiral ligand to facilitate the transfer of hydrogen from a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone. researchgate.net The chirality of the ligand dictates the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer of the alcohol.

The design and optimization of ligands are critical for achieving high enantioselectivity in ruthenium-catalyzed ATH. Prolinamide-based ligands, in particular, have been shown to be effective in these catalytic systems. researchgate.netacs.org The combination of L-prolinamide with (p-CymeneRuCl2)2 generates a catalyst capable of reducing aryl ketones to the corresponding (R)-alcohols with enantiomeric excesses (ee's) ranging from 60% to 93%. acs.org The steric and electronic properties of the ligand, particularly substituents at the ortho position, can significantly influence the catalyst's effectiveness. researchgate.net For instance, a prolinamide ligand with a bulky substituent at an ortho position has demonstrated greater efficacy than the well-known ruthenium–TsDPEN catalytic system in aqueous media. researchgate.net The N-H moiety within the ligand is also considered important, potentially participating in a metal-ligand bifunctional catalysis mechanism where it is intimately involved in the hydride transfer process. acs.org

Ligand TypeCatalyst SystemSubstrateEnantiomeric Excess (ee)
L-Prolinamide(p-CymeneRuCl2)2/L-prolinamideAryl Ketones60-93% (R)
L-Prolinamide(Cp*RhCl2)2/L-prolinamideAryl KetonesInferior to Ruthenium system
Ru-ProlinamideRu-ProlinamideRacemic β-heterosubstituted cycloalkanonesHigh diastereo- and enantioselectivities
TsDPEN(R,R)-Teth-TsDPEN-RuRacemic α-heteroaryl amino cycloalkanonesExcellent diastereo- and enantioselectivities

Reaction conditions and the choice of solvent play a crucial role in the success of asymmetric transfer hydrogenation. The reaction is typically carried out using a hydrogen source such as a formic acid/triethylamine mixture or isopropanol. researchgate.net The solvent can significantly influence both the reaction rate and the enantioselectivity. For example, the use of water as a solvent is of great interest due to its "green" properties and its ability to influence reaction outcomes through its high polarity and hydrogen-bonding capabilities. mdpi.com In some cases, aqueous mediums have proven to be highly effective. researchgate.net The pH of the solution can also have a notable effect on the transfer hydrogenation process in water. researchgate.net The temperature is another critical parameter, with lower temperatures often leading to higher enantioselectivity, as demonstrated by the reduction of 1'-tetralone at -24 °C, which resulted in a 93% ee. acs.org

ParameterConditionEffect
Hydrogen SourceFormic acid/triethylamine, IsopropanolProvides the hydride for reduction
SolventWater, Isopropanol, Ethanol (B145695)Can significantly affect reaction rate and enantioselectivity
Temperature-24 °C to 130 °CLower temperatures can lead to higher enantiomeric excess
BaseKOH, Cs2CO3, K2CO3Often required for catalyst activation and reaction progress

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The formation of the 1,2,3-triazole ring in this compound is most effectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.orgnih.gov This powerful "click chemistry" reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.gov The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org

The mechanism of the CuAAC reaction is a significant departure from the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. nih.govorganic-chemistry.org The copper(I) catalyst is the active species and its presence accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net This is formed by the coordination of the terminal alkyne to the copper(I) center, which significantly increases the acidity of the terminal proton, facilitating deprotonation. nih.gov Kinetic studies have shown that the ligand-free CuAAC reaction is second order with respect to the copper(I) ion concentration, suggesting the involvement of a dinuclear copper intermediate. nih.gov This coordination of copper to the alkyne changes the reaction mechanism from a one-step process to a polar, stepwise mechanism. nih.gov

A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org In contrast, the uncatalyzed thermal cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers because the activation energies for the two pathways are very similar. nih.gov In the copper-catalyzed reaction, the formation of the 1,4-isomer is overwhelmingly favored. This high regioselectivity is explained by the favorable two-center interaction that occurs along the 1,4-reaction path within the copper-mediated stepwise mechanism. nih.gov The presence of two copper ions in a dinuclear cluster can lead to an electrophilic site on the external alkyne carbon, which then interacts with the azide (B81097) in a donor-acceptor fashion. researchgate.net This controlled interaction ensures the specific formation of the 1,4-disubstituted triazole ring. researchgate.net

Non-Catalytic and Classical Synthetic Routes

Classical synthetic approaches often provide robust and versatile methods for the preparation of 1,2,3-triazole derivatives. These methods are characterized by their well-established procedures and broad substrate scope.

One-Pot Synthetic Strategies for β-Triazolylethanol Derivatives

One-pot multi-component reactions are highly efficient for the synthesis of β-hydroxy-1,2,3-triazoles, which are structurally related to this compound. A common and effective strategy involves the reaction of epoxides, sodium azide, and terminal alkynes in a single reaction vessel. This approach avoids the isolation of potentially hazardous organic azides by generating them in situ. rsc.orgtandfonline.comrsc.orgtandfonline.com

The reaction typically proceeds via the nucleophilic ring-opening of the epoxide with the azide ion to form a β-azido alcohol intermediate. This intermediate then undergoes a copper-catalyzed 1,3-dipolar cycloaddition with a terminal alkyne (a "click" reaction) to yield the desired β-hydroxy-1,2,3-triazole. rsc.orgtandfonline.com The use of water as a solvent makes this method environmentally benign. rsc.orgrsc.orgrsc.org

For the synthesis of derivatives of this compound, this would involve the reaction of a substituted styrene (B11656) oxide with sodium azide, followed by the addition of phenylacetylene (B144264) in the presence of a copper catalyst. The regioselectivity of the cycloaddition typically leads to the 1,4-disubstituted triazole isomer. tandfonline.com

Table 1: One-Pot Synthesis of β-Hydroxy-1,2,3-triazoles from Epoxides

Epoxide Alkyne Catalyst Solvent Yield (%) Reference
Styrene Oxide Phenylacetylene Cu(I)@phosphorated SiO2 Water High rsc.org
Styrene Oxide Phenylacetylene Cu(OAc)2·H2O Water >90 tandfonline.com

Transformations Involving Alpha-Bromoketones and Related Precursors

Alpha-haloketones, such as α-bromoketones, serve as versatile precursors for the synthesis of 1,2,3-triazole derivatives. A one-pot reaction involving an α-haloketone, sodium azide, and a terminal alkyne provides a direct route to 1,4-disubstituted 1,2,3-triazoles. chapman.edu This method also relies on the in situ formation of an α-azido ketone intermediate, which then undergoes a copper-catalyzed cycloaddition with the alkyne. chapman.edu

This strategy is broadly applicable and tolerates a variety of functional groups on both the ketone and alkyne starting materials. chapman.edu The use of lachrymatory α-haloketones can be circumvented by using α-tosyloxy ketones, which react with similar efficiency. chapman.edu For the synthesis of precursors to this compound, an appropriately substituted α-bromoketone would be reacted with sodium azide and phenylacetylene. Subsequent reduction of the ketone functionality would yield the target alcohol.

Table 2: One-Pot Synthesis of 1,2,3-Triazoles from α-Haloketones/α-Tosyloxyketones

Ketone Precursor Alkyne Catalyst Solvent Yield (%) Reference
α-Halo Ketones Terminal Alkynes Cu(I) aq. PEG 60-90 chapman.edu
α-Tosyloxy Ketones Terminal Alkynes Cu(I) aq. PEG 60-90 chapman.edu

Green Chemistry and Advanced Synthesis Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents.

Flow Synthesis Protocols for 1,2,3-Triazole Compounds

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govsoton.ac.ukrsc.org A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using a continuous flow system with a heterogeneous copper-on-charcoal (Cu/C) catalyst. nih.govsoton.ac.ukrsc.org

In this system, solutions of an azide and an alkyne are pumped through a heated column packed with the catalyst, affording the desired triazole in high yield and purity. nih.gov This methodology has been successfully applied to a diverse range of substrates with good functional group tolerance. nih.govsoton.ac.uk A significant advantage of this flow process is that it often does not require an added base. nih.gov

Table 3: Continuous Flow Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Reactant 1 Reactant 2 Catalyst Temperature (°C) Yield (%) Reference
Phenyl Azide Phenylacetylene Cu/C 110 96 nih.gov
Various Azides Various Alkynes Cu/C Optimized High nih.govsoton.ac.ukrsc.org

Microwave and Ultrasound-Assisted Synthetic Methods

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. acs.orgthieme-connect.comias.ac.innih.gov

Microwave-assisted synthesis has been effectively employed in the three-component reaction of alkyl halides, sodium azide, and alkynes to produce 1,4-disubstituted-1,2,3-triazoles. acs.org This approach eliminates the need to handle organic azides as they are generated in situ. acs.org The significant reduction in reaction time from hours to minutes makes this a highly efficient method. acs.org

Similarly, ultrasound-assisted synthesis has been successfully applied to the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction. nih.gov The use of sonication can reduce reaction times and increase yields. nih.gov One-pot procedures involving the in situ formation of azides from α-bromoketones followed by the CuAAC reaction under ultrasound irradiation have been developed, providing a safe and efficient route to a variety of 1,2,3-triazole derivatives. nih.gov

Table 4: Microwave and Ultrasound-Assisted Synthesis of 1,2,3-Triazoles

Method Starting Materials Catalyst Conditions Key Advantage Reference
Microwave Alkyl Halides, NaN3, Alkynes Cu(I) 125 °C, 100 W Reduced reaction time acs.org
Microwave Aryldiazonium Silica Sulfates, NaN3, Alkynes CuSO4 65 °C, in water Mild, heterogeneous thieme-connect.com
Microwave Alkynes, Organic Azides CuI 180 W, 12 min Higher yields, less time ias.ac.in

Solvent-Free and Catalyst-Free Approaches

The development of solvent-free and catalyst-free synthetic methods represents a significant advancement in green chemistry, as it minimizes waste and reduces the environmental impact of chemical processes.

While many syntheses of 1,2,3-triazoles rely on a copper catalyst, catalyst-free methods have been developed. For instance, the cycloaddition of N,N-dimethylenaminones and tosyl azide can be achieved with high efficiency using water as the sole medium at a mild temperature of 40 °C, without the need for any catalyst or additive. beilstein-journals.org

Solvent-free approaches, often in combination with microwave irradiation, have also been reported. A microwave-assisted, catalyst- and solvent-free synthesis of 1,2,3-triazoles has been achieved through the cycloaddition of trimethylsilylazide and acetylenes. rsc.org This method offers a greener approach by eliminating the need for a metal catalyst and solvent, and it provides a convenient isolation procedure with good to excellent yields. rsc.org

Table 5: Solvent-Free and Catalyst-Free Synthesis of 1,2,3-Triazoles

Method Reactant 1 Reactant 2 Conditions Yield (%) Reference
Catalyst-Free N,N-Dimethylenaminones Tosyl Azide Water, 40 °C High beilstein-journals.org
Catalyst- and Solvent-Free Trimethylsilylazide Acetylenes Microwave 55-99 rsc.org

Structural Characterization and Elucidation of 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol and Its Analogs

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the covalent structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed insights into the molecular framework, atomic connectivity, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of 1,2,3-triazole derivatives, distinct signals corresponding to aromatic, triazole, and aliphatic protons are observed. For instance, in analogs like 1-benzyl-4-phenyl-1H-1,2,3-triazole, the triazole proton (C5-H) typically appears as a singlet in the downfield region, around δ 7.6-7.7 ppm. rsc.orgrsc.org Protons of the phenyl ring attached to the triazole nitrogen and any other aromatic substituents resonate in the δ 7.2-8.0 ppm range. rsc.orgrsc.org For the target molecule, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, the spectrum would be expected to show a characteristic quartet for the methine proton (-CH(OH)-) and a doublet for the methyl protons (-CH₃), with coupling between them. The hydroxyl proton (-OH) would appear as a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the triazole ring typically resonate at distinct chemical shifts; for example, in 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine, the triazole carbons appear at δ 147 and 119 ppm. rsc.org The carbons of the phenyl rings would be observed in the aromatic region (δ 120-140 ppm). rsc.orgrsc.org For the title compound, the carbon bearing the hydroxyl group would appear around δ 60-70 ppm, while the methyl carbon would resonate in the upfield region, typically below δ 25 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, confirming, for example, the relationship between the methine and methyl protons of the ethanol (B145695) side chain. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the linkage between the phenyl ring, the triazole ring, and the ethanol substituent. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,3-Triazole Analogs

CompoundProton Signals (δ, ppm)Carbon Signals (δ, ppm)Source
1-Benzyl-4-phenyl-1H-1,2,3-triazole 7.7-7.8 (Ar-H), 7.6 (Triazole-H), 7.2-7.4 (Ar-H), 5.6 (CH₂)147.0 (Triazole-C), 134.0 (Ar-C), 129.0-125.0 (Ar-C), 119.0 (Triazole-C), 54.0 (CH₂) rsc.org
1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone 8.0 (Ar-H), 7.9 (Ar-H), 7.7 (Triazole-H), 7.3-7.4 (Ar-H), 5.6 (CH₂), 2.6 (CH₃)197.6 (C=O), 147.1 (Triazole-C), 136.5-120.4 (Ar-C & Triazole-C), 54.4 (CH₂), 26.6 (CH₃) rsc.org
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime 11.28 (OH), 8.41 (Ar-H), 7.92 (Ar-H), 2.48 (CH₃), 2.23 (CH₃)154.2 (C=N), 152.9-130.3 (Ar-C & Triazole-C), 17.2 (CH₃), 15.8 (CH₃) cardiff.ac.uk

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. In Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ is measured. For this compound (C₁₀H₁₁N₃O), the expected exact mass is 189.0902 g/mol .

High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high precision (to several decimal places), which allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of small molecules or radicals that correspond to the compound's structure. For example, analogs frequently show a fragment corresponding to the benzyl (B1604629) cation (m/z 91) or other stable carbocations formed during fragmentation. rsc.orgrsc.org

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹). Vibrations associated with the triazole ring (C=N, N=N) typically appear in the 1400-1600 cm⁻¹ region. rsc.orgmdpi.comturkjps.org

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

Functional GroupVibration TypeTypical Frequency (cm⁻¹)
Alcohol (O-H) Stretching, H-bonded3200–3600 (Broad)
Aromatic C-H Stretching3000–3100
Aliphatic C-H Stretching2850–2960
Aromatic C=C Stretching1450–1600
Triazole Ring (C=N, N=N) Stretching1400–1600
C-O Stretching1050–1200

X-ray Crystallography for Absolute and Relative Stereochemistry

While spectroscopic methods define molecular connectivity, X-ray crystallography provides an unparalleled, three-dimensional view of the molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of every atom, yielding absolute and relative stereochemistry, bond lengths, bond angles, and conformational details.

X-ray diffraction studies on analogs of this compound reveal important conformational features. mdpi.com The 1,2,3-triazole ring itself is planar, as is the attached phenyl ring. mdpi.comresearchgate.net A key structural parameter is the dihedral angle between these two rings. In some structures, the rings are significantly twisted relative to each other. For example, in two independent molecules of an analog, the angles between the tolyl and triazolyl rings were found to be 39.1° and 46.0°, respectively. researchgate.net In another case, the benzene (B151609) rings were twisted from the triazole ring planes with angles of 35.7° and 47.7°. mdpi.com This twisting is a result of minimizing steric hindrance between the rings and their substituents.

The bond lengths and angles within the triazole and phenyl rings generally fall within normal ranges. The conformation of the ethanol side chain relative to the triazole ring is also determined, providing a complete picture of the molecule's preferred solid-state geometry.

Table 3: Representative Crystal Data for a Triazole Analog, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime

ParameterValue
Chemical Formula C₂₂H₂₂N₁₀O₆
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5755(6)
b (Å) 39.3294(18)
c (Å) 8.3050(4)
β (°) 104.999(6)
Volume (ų) 2390.1(3)
Z 4
Source mdpi.com

The way molecules pack together in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For a molecule containing a hydroxyl group and aromatic systems like this compound, hydrogen bonding is a dominant force. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (O), while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors.

Table 4: Example of Hydrogen Bond Geometry in a Triazole Analog Crystal Lattice

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O3–H3A···N9 0.822.082.878(3)164.5
O6–H6A···N8 0.822.182.967(3)165.2
Source: Data from (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime mdpi.com

Reactivity and Chemical Transformations of 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol Scaffolds

Functionalization Strategies on the Triazole Ring and Peripheral Substituents

Functionalization of the 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol scaffold can be achieved by targeting the triazole ring, the peripheral phenyl substituent, or the ethan-1-ol side chain. These modifications are crucial for tuning the molecule's physicochemical properties.

The 1,2,3-triazole ring is generally considered an electron-deficient system, which influences its reactivity towards electrophiles and nucleophiles. Direct substitution on the triazole ring carbon atoms is challenging. However, activation of the ring, for instance through N-oxidation, can facilitate such reactions. rsc.org For example, 2-phenyltriazole 1-oxides are activated at the C-5 position, allowing for selective halogenation. rsc.org This halogen can then be displaced by strong nucleophiles, and subsequent deoxygenation yields the substituted triazole. rsc.org

Alternatively, methylation of the N-oxide can produce N-methoxytriazolium salts, wherein the H-5 proton can be replaced by even weak nucleophiles like fluoride (B91410) ions. rsc.org This strategy enables the introduction of a wide range of substituents, including fluoro, chloro, hydroxy, alkoxy, amino, and cyano groups, onto the triazole nucleus. rsc.org

The phenyl ring attached to the triazole nitrogen can undergo typical electrophilic aromatic substitution reactions. The orientation of these substitutions is directed by the triazole ring, which acts as a deactivating, meta-directing group. Furthermore, functional groups on the phenyl ring itself can be introduced or modified. For instance, the synthesis of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide derivatives involves reactions on a pre-functionalized phenyl ring. nih.gov

Reaction TypeSubstrateReagent/ConditionsProductReference
Electrophilic Halogenation2-Phenyltriazole 1-oxideHalogenating agent5-Halo-2-phenyltriazole 1-oxide rsc.org
Nucleophilic Substitution5-Halo-2-phenyltriazole 1-oxideStrong nucleophile (e.g., MeO⁻)5-Methoxy-2-phenyltriazole 1-oxide rsc.org
Nucleophilic Substitution on SaltN-methoxy-2-phenyltriazolium saltWeak nucleophile (e.g., F⁻)5-Fluoro-2-phenyltriazole rsc.org

The secondary alcohol of the ethan-1-ol side chain is a key site for derivatization. This hydroxyl group can undergo oxidation to form the corresponding ketone, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one. This ketone serves as a versatile intermediate for further transformations.

For instance, the ketone can react with hydroxylamine (B1172632) hydrochloride to yield the corresponding oxime, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime has been synthesized in this manner. mdpi.com Additionally, the ketone can participate in base-catalyzed Claisen-Schmidt condensation reactions with various aldehydes. The reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 2-naphthaldehyde (B31174) in the presence of ethanolic sodium hydroxide (B78521) yields the corresponding chalcone. mdpi.com

Direct derivatization of the hydroxyl group is also possible. For example, the hydroxyl group can be converted to an ether through reactions like propargylation, which has been demonstrated on similar scaffolds. nih.gov Conversely, the parent alcohol can be synthesized via the reduction of the corresponding ketone using reducing agents like sodium borohydride (B1222165) (NaBH₄). bg.ac.rs

Reaction TypeStarting MaterialReagentsProduct TypeReference
OxidationThis compoundOxidizing agent (e.g., PCC, DMP)Ketone-
Oxime Formation1-(...)-ethan-1-oneHydroxylamine hydrochlorideOxime mdpi.com
Claisen-Schmidt Condensation1-(...)-ethan-1-oneAldehyde, Base (e.g., NaOH)Chalcone mdpi.com
Reduction1-(...)-ethan-1-oneNaBH₄Alcohol bg.ac.rs

Reactions Involving the Triazole Ring System

The 1,2,3-triazole ring, while generally stable, can participate in several important reactions, including cycloadditions and ring transformations, which are fundamental to the synthesis and functionalization of these scaffolds.

The 1,2,3-triazole moiety can be incorporated into diene systems for participation in cycloaddition reactions. A notable example is the hetero-Diels-Alder reaction of 3-triazolyl-nitrosoalkenes. nih.gov These reactive heterodienes can be generated in situ and trapped with various dienophiles. This strategy provides a synthetic route to more complex, functionalized 1,2,3-triazoles, such as 1,2,3-triazolyl-pyrroles, 1,2,3-triazolyl-dipyrromethanes, and 1,2,3-triazolyl-indoles. nih.gov The hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocyclic rings. wikipedia.org While many such reactions are inverse electron demand Diels-Alder reactions, the specific nature depends on the electronic properties of the diene and dienophile. nih.govmdpi.com

The formation of the 1,2,3-triazole ring itself is most famously achieved via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. This "click chemistry" approach is highly efficient and regioselective, particularly in its copper-catalyzed variant (CuAAC), which typically yields 1,4-disubstituted triazoles. researchgate.net

Beyond its formation, the triazole ring can undergo transformations. NH-1,2,3-triazoles, upon in situ N-acylation, can act as precursors for denitrogenative ring cleavage. rsc.org This process involves the loss of N₂ and the formation of a vinyl cation intermediate, which can then undergo various reactions like cyclization or capture by heteroatoms to form diverse nitrogen-containing heterocycles. rsc.org These transformations highlight the utility of the triazole ring as a versatile building block, not just a stable core. rsc.org Intramolecular azide-alkyne cycloadditions (IAAC) are also employed to synthesize fused 1,2,3-triazole systems, creating polycyclic structures with significant biological relevance. mdpi.com

Regioselective and Stereoselective Transformations of Triazole Derivatives

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For 1,2,3-triazole derivatives, regioselectivity is a key consideration during the initial cycloaddition to form the ring. While CuAAC reliably produces 1,4-isomers, ruthenium-catalyzed reactions (RuAAC) can selectively yield 1,5-isomers. mdpi.com Metal-free syntheses can also be highly regioselective, depending on the substrates and conditions used. nih.govresearchgate.net

Regioselectivity is also observed in subsequent reactions. The reduction of 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride shows that the C(5) ester group is more reactive towards reduction than the C(4) ester group. mdpi.com This selectivity is attributed to the lower electron density at the C(5) position of the triazole ring. mdpi.com Similarly, alkylation of N-unsubstituted triazoles can lead to mixtures of N1 and N2 substituted isomers, but conditions can be optimized to favor one regioisomer over the other. mdpi.com

Stereoselectivity primarily concerns the chiral center of the ethan-1-ol side chain. The reduction of the precursor ketone, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, with achiral reducing agents like NaBH₄ will produce a racemic mixture of the (R)- and (S)-alcohols. However, the use of chiral reducing agents or catalysts can, in principle, lead to the stereoselective formation of one enantiomer over the other, a common strategy in modern asymmetric synthesis.

Applications of 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol As a Chemical Building Block and Ligand

Role in the Synthesis of Complex Organic Molecules

The utility of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol as a synthetic precursor stems from the reactivity of its secondary alcohol group. This functional group can be readily oxidized to the corresponding ketone, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, or other carbonyl derivatives. These carbonyl compounds are pivotal intermediates for constructing a wide array of more complex organic structures, including polyheterocyclic systems and other functionalized molecular scaffolds.

The 1-phenyl-1,2,3-triazole framework is a foundational element for the synthesis of elaborate polyheterocyclic molecules. The carbonyl derivatives obtained from this compound can undergo condensation and cyclization reactions to generate new heterocyclic rings appended to the triazole core.

Precursor ScaffoldReagentsResulting Polyheterocyclic SystemReference
1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazidePhenyl isothiocyanateN-phenyl-5-(1-aryl-5-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine researchgate.net
1-Aryl-1H-1,2,3-triazole-4-carbaldehyde3-Methyl-1-phenyl-1H-pyrazol-5-ol4,4'-((1-Aryl-1H-1,2,3-triazol-4-yl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) uran.ua

The ketone derived from the oxidation of this compound is a key intermediate for creating a variety of functionalized scaffolds. The carbonyl group is susceptible to reactions with nucleophiles, allowing for the introduction of new functional groups and the extension of the molecular framework.

A notable example is the reaction of the related ketone, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, with hydroxylamine (B1172632) hydrochloride to produce the corresponding (E)-ethan-1-one oxime in high yield. cardiff.ac.uk Oximes are valuable synthetic intermediates themselves, known for their diverse reactivity. cardiff.ac.uk This transformation highlights how the core structure can be readily modified to introduce new functionalities. Furthermore, the broader 1,2,3-triazole scaffold has been incorporated into complex bioactive molecules, such as novel sulfamoylbenzamides and acetaminophen (B1664979) derivatives, underscoring its role as a reliable structural platform in medicinal chemistry. nih.govmdpi.comresearchgate.net The ease of synthesis, particularly through click chemistry, makes this scaffold highly accessible for creating molecular libraries of functionalized compounds. rsc.org

Utilization as a Ligand in Organometallic Chemistry and Catalysis

The 1,2,3-triazole ring is an effective ligand for transition metals, a property that has led to its widespread use in coordination chemistry and catalysis. scielo.org.mxrsc.org The nitrogen atoms (specifically N2 and N3) possess lone pairs of electrons that can coordinate with metal centers to form stable complexes. scielo.org.mx The 1-phenyl-1,2,3-triazole moiety can function as a monodentate N-donor ligand, with coordination strength comparable to that of pyridine (B92270) or imidazole. rsc.org The ethanol (B145695) side chain on this compound offers a site for further modification, allowing for its incorporation into more complex bidentate or polydentate ligand systems.

The modular synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a versatile route to a vast array of custom-designed ligands. rsc.org This allows for the facile tuning of the steric and electronic properties of the resulting metal complexes. Beyond simple N-donor coordination, 1,2,3-triazoles can be transformed into other important ligand types, such as triazolylidene N-heterocyclic carbenes (NHCs), which are strong sigma-donors. rsc.orgrsc.org These triazole-derived ligands have been used to form complexes with a variety of metals, including ruthenium, rhodium, and iron, for applications in catalysis and materials science. scielo.org.mxacs.orgfree.fr

Metal complexes bearing 1,2,3-triazole ligands have shown significant promise as catalysts in a range of organic transformations. A prominent application is in transfer hydrogenation, a process that reduces unsaturated bonds (like C=O) using a hydrogen donor molecule, often a simple alcohol. scielo.org.mxresearchgate.net

Ruthenium(II) complexes featuring 1,2,3-triazole-based ligands have been developed as air-stable and effective catalysts for the transfer hydrogenation of ketones and aldehydes to their corresponding alcohols. scielo.org.mx These reactions can proceed under mild conditions, utilizing ethanol or isopropanol (B130326) as both the solvent and the hydrogen source. scielo.org.mxresearchgate.net For example, a Ru(II)-p-cymene complex successfully catalyzed the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol, achieving 94% conversion within 3 hours. researchgate.net Similarly, rhodium complexes with chiral triazole-based ligands have been employed in the asymmetric transfer hydrogenation of aryl alkyl ketones. free.fr The 1,2,3-triazole ligand has also been identified as uniquely effective in promoting iron-catalyzed reactions, such as the dehydration of propargyl alcohols. acs.org

Catalyst TypeTransformationHydrogen DonorSubstrate ExampleProduct ExampleReference
Ru(II)-p-cymene ComplexTransfer Hydrogenation2-PropanolBenzophenoneBenzhydrol researchgate.net
Ru(II)-Triazole ComplexTransfer HydrogenationEthanolVarious Ketones/AldehydesSecondary/Primary Alcohols scielo.org.mx
Rh(I)-Triazole ComplexAsymmetric Transfer HydrogenationNot specifiedAryl Alkyl KetonesChiral Alcohols free.fr
Fe(III)-Triazole ComplexDehydrationN/APropargyl AlcoholsConjugated Enynes acs.org

Advanced Materials Science Applications (General Scope)

The inherent properties of the 1,2,3-triazole ring—including its high aromatic stability, dipole moment, and ability to engage in hydrogen bonding—make it an attractive component for the design of advanced functional materials. researchgate.netresearchgate.net The versatility of click chemistry allows for the straightforward incorporation of the 1-phenyl-1,2,3-triazol-4-yl scaffold into polymers, surfaces, and other macromolecular structures. mdpi.com

A significant application in materials science is the use of 1,2,3-triazole derivatives as corrosion inhibitors for various metals and alloys, including steel, copper, and iron, in aggressive acidic environments. mdpi.com These molecules can adsorb onto the metal surface, forming a stable, protective film that prevents corrosive processes. Their effectiveness is attributed to the presence of multiple nitrogen atoms and the pi-electron system, which facilitate strong interaction with the metal surface. The 1,4-disubstituted 1,2,3-triazoles are particularly noted for being non-toxic, environmentally friendly, and stable under harsh conditions. mdpi.com Additionally, the unique electronic and coordination properties of triazoles have led to their exploration in the development of functional materials like metallic and anionic sensors. researchgate.net

Future Directions in Academic Research on 1 1 Phenyl 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol

Development of Novel Stereoselective and Regioselective Synthesis Methods

The predominant route to the 1-phenyl-1H-1,2,3-triazole core involves the cycloaddition of phenyl azide (B81097) and a terminal alkyne. mdpi.com For 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, this typically means the reduction of the corresponding ketone, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one. Future research should focus on refining and innovating this process with an emphasis on stereoselectivity and regioselectivity.

Stereoselective Synthesis: The primary challenge is the enantioselective reduction of the precursor ketone to yield specific stereoisomers of the alcohol. Future work could explore:

Asymmetric Transfer Hydrogenation: Employing chiral catalysts (e.g., Ru-, Rh-, Ir-based complexes with chiral ligands) to achieve high enantiomeric excess.

Enzyme-Catalyzed Reduction: Utilizing ketoreductases, which offer exceptional stereoselectivity under mild conditions.

Chiral Borohydride (B1222165) Reagents: Developing modified borohydrides with chiral auxiliaries to control the facial selectivity of the reduction.

Regioselective Synthesis: The standard CuAAC reaction strongly favors the 1,4-disubstituted isomer. However, achieving absolute regiocontrol is paramount. Future investigations could focus on:

Advanced Catalysis: Designing novel copper or ruthenium catalysts that provide exclusively the 1,4-isomer, eliminating the possibility of the 1,5-isomer byproduct. rsc.org

One-Pot Procedures: Developing efficient one-pot, multi-component reactions that start from simpler precursors (e.g., anilines, benzyl (B1604629) halides) to form the azide in situ before cycloaddition, ensuring high regioselectivity. rsc.org

Table 1: Potential Stereoselective and Regioselective Synthesis Methods
MethodFocusPotential Research Direction
Asymmetric Catalytic ReductionStereoselectivityScreening of novel transition metal catalysts and chiral ligands for the reduction of the precursor ketone.
BiocatalysisStereoselectivityIdentification and engineering of ketoreductases for high-yield, high-enantiopurity synthesis.
Advanced "Click" CatalysisRegioselectivityDevelopment of Ag–Zn or other bimetallic catalysts to ensure exclusive formation of the 1,4-triazole regioisomer under mild conditions. rsc.org

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the triazole ring. While reactions of similar molecules have been explored, specific pathways for this compound remain underutilized.

Future research should systematically investigate:

Hydroxyl Group Transformations: Beyond simple oxidation back to the ketone, exploring reactions such as etherification, esterification, and nucleophilic substitution (e.g., via Mitsunobu reaction) to create a library of new derivatives. The chiral nature of the alcohol could be leveraged in diastereoselective additions to the resulting esters or ethers.

Dehydration Reactions: Controlled elimination of water to form the corresponding 4-vinyl-1-phenyl-1H-1,2,3-triazole. This vinyltriazole would be a valuable monomer for polymerization or a versatile building block for further addition reactions.

Triazole Ring Reactivity: While generally stable, the triazole ring can participate in certain reactions. Research could probe its coordination chemistry with metals or its potential involvement in directed C-H activation on the adjacent phenyl ring.

Derivatization for Biological Screening: The precursor ketone is known to react with reagents like hydroxylamine (B1172632) hydrochloride to form oximes. mdpi.com Similar derivatizations of the alcohol or its downstream products could be explored to generate compounds for pharmacological screening, as triazole-containing heterocycles are known to possess a wide range of biological activities. sapub.orgnih.gov

Table 2: Underutilized Reactivity Pathways
Functional GroupReaction TypePotential Application
HydroxylEsterification / EtherificationCreation of chiral building blocks and libraries of derivatives for screening.
HydroxylDehydrationSynthesis of novel vinyltriazole monomers and Michael acceptors.
Triazole RingMetal CoordinationDevelopment of new ligands for catalysis or functional materials.
Whole MoleculeCondensation ReactionsFormation of more complex heterocyclic systems, such as triazolyl-thiazoles. nih.gov

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry offers powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational studies represent a significant area for future research.

Key areas for computational investigation include:

Mechanistic Elucidation: Using Density Functional Theory (DFT) to model the transition states of stereoselective reduction methods. This would provide insights into the origins of enantioselectivity and help in the rational design of more efficient catalysts.

Conformational Analysis: Studying the preferred conformations of the molecule and its derivatives, which is crucial for understanding its interaction with biological targets like enzymes.

QSAR and Molecular Docking: Employing Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations to predict the biological activity of derivatives. minia.edu.egmdpi.com Given that many 1,2,3-triazole derivatives are investigated as enzyme inhibitors (e.g., for α-glycosidases), such studies could rapidly identify promising candidates for synthesis and testing. nih.govresearchgate.net

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new, synthesized derivatives and to understand the electronic structure of the molecule.

Table 3: Applications of Advanced Computational Studies
Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT)Mechanistic UnderstandingRational design of stereoselective catalysts and optimization of reaction conditions.
Molecular Dynamics (MD)Conformational SamplingInsight into molecular flexibility and binding modes with biological macromolecules.
QSAR / Molecular DockingRational Drug DesignPrediction of biological activity (e.g., enzyme inhibition) and prioritization of synthetic targets. mdpi.comnih.gov

Integration into New Chemical Methodologies and Synthetic Strategies

The unique combination of a stable heterocyclic core and a chiral functional handle makes this compound an attractive candidate for integration into broader synthetic methodologies.

Future research could focus on:

Chiral Ligand Synthesis: Using the alcohol as a starting point for the synthesis of novel chiral ligands for asymmetric catalysis. The triazole nitrogen atoms and the hydroxyl group provide multiple coordination sites.

Building Block for Complex Molecules: Employing the compound as a versatile building block in the total synthesis of natural products or complex, biologically active molecules. Its rigid triazole core can serve as a scaffold to control the spatial arrangement of other substituents.

Multicomponent Reactions (MCRs): Designing new MCRs where this compound or its derivatives act as one of the key components, allowing for the rapid assembly of molecular complexity.

Synthesis of Hybrid Molecules: Integrating the triazole-alcohol motif into other important chemical structures, such as pyridinones, uracils, or pyrazoles, to create novel hybrid compounds with potentially enhanced or entirely new properties. mdpi.comresearchgate.neturan.ua

Table 4: Integration into New Synthetic Methodologies
Methodology / StrategyRole of the CompoundPotential Impact
Asymmetric CatalysisChiral Ligand PrecursorDevelopment of new catalytic systems for enantioselective transformations.
Total SynthesisChiral Building BlockEfficient construction of complex molecular architectures.
Click Chemistry ApplicationsFunctionalized Alkyne/Azide SynthonUse in bioconjugation, materials science, and drug discovery.
Hybrid Molecule SynthesisCore ScaffoldDiscovery of novel compounds with unique pharmacological profiles. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key parameters include:

  • Catalyst : Copper(I) iodide (0.25 mol%) in ethanol at room temperature ().
  • Reagents : Phenylacetylene and azide derivatives, with stoichiometric control to avoid side reactions.
  • Workup : Purification via flash chromatography or recrystallization ().
    • Data : Yields range from 67–72% under optimized conditions. Iron(II) phthalocyanine catalysts can also be used for Markovnikov-selective hydration of alkynes, yielding secondary alcohols (e.g., 67.8% for analogous compounds) ().

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Techniques :

  • ¹H/¹³C NMR : Peaks at δ 4.75 (q, J = 6.45 Hz, 2H) and δ 1.44 (d, J = 6.3 Hz, 3H) confirm the ethanol moiety ().
  • X-ray crystallography : SHELX software refines crystal structures, with hydrogen-bonding interactions critical for stability ( ).
    • Data : Crystallographic parameters (e.g., space group, unit cell dimensions) are reported for analogs like 2-[1-(3-bromophenyl)-1H-triazol-4-yl]ethan-1-ol ().

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational tools validate these mechanisms?

  • Mechanism : The triazole ring forms hydrogen bonds with protein residues (e.g., TNFα or IL6 receptors), while the phenyl group engages hydrophobic pockets ().
  • Validation :

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities (e.g., ΔG = -8.2 kcal/mol for similar triazoles) ().
  • In vitro assays : Cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 12–18 µM) ().

Q. What contradictions exist in reported bioactivity data, and how can experimental design resolve them?

  • Contradictions : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from:

  • Cell line variability : Use standardized cell lines (e.g., NCI-60 panel).
  • Solubility : Ethanol derivatives require DMSO co-solvents (<1% v/v) to avoid cytotoxicity artifacts ().
    • Resolution : Dose-response curves with triplicate replicates and controls (e.g., cisplatin as a positive control).

Q. How do substituents on the phenyl ring affect regioselectivity and bioactivity?

  • Regioselectivity : Electron-withdrawing groups (e.g., -Br, -CF₃) at the meta position enhance triazole ring stability ( ).
  • Bioactivity :

  • 3-Bromo analogs : Show higher cytotoxicity (IC₅₀ = 10 µM) due to enhanced hydrophobic interactions ().
  • 5-Trifluoromethylpyridinyl analogs : Improved solubility but reduced potency (IC₅₀ = 22 µM) ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.